3-(Methoxymethyl)furan
Description
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-(methoxymethyl)furan |
InChI |
InChI=1S/C6H8O2/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
CUZYAGBQYFQQCE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=COC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C6H8O2
- Molecular Weight : 112.13 g/mol
- Synthesis : Catalytic reductive etherification of hydroxymethylfuran (HMF) derivatives using transition-metal catalysts (e.g., Co3O4) or acid catalysts under mild conditions . Such methods are also employed for analogs like 2,5-bis(methoxymethyl)furan .
- Applications: Potential use as a biofuel additive or intermediate in sustainable chemical processes due to its ether-functionalized structure .
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares 3-(Methoxymethyl)furan with key analogs:
Physicochemical Properties
- Reactivity :
- Odor and Flavor :
Toxicity and Regulatory Status
- Toxicity data on this compound is lacking, warranting further study .
- 3-Methoxyfuran: No specific safety risks reported, but it remains a niche research chemical .
Preparation Methods
Copper-Based Catalysts for Selective Hydrogenation
Copper-supported catalysts have demonstrated efficacy in hydrogenating furan aldehydes to methoxymethyl derivatives. In a study by Cao et al., a Cu/SiO₂ catalyst achieved 98% conversion of 5-hydroxymethylfurfural (HMF) to 2,5-bis(methoxymethyl)furan (BMMF) under 2 MPa H₂ at 120°C. While this method targets the 2,5-isomer, analogous conditions could be adapted for 3-(Methoxymethyl)furan by substituting HMF with a 3-formyl furan precursor. However, the absence of commercially available 3-formyl furan necessitates precursor synthesis via formylation or oxidation.
Palladium-Catalyzed Transfer Hydrogenation
Palladium catalysts, particularly Pd/C, are widely used in furan hydrogenation. A patent by Quan et al. describes the hydrogenation of 3-nitromethyltetrahydrofuran to 3-aminomethyltetrahydrofuran using Pd/C at 0.1–3.0 MPa H₂. Adapting this method, this compound could theoretically be synthesized via hydrogenolysis of a nitro or halide intermediate. For example, hydrogenating 3-(chloromethyl)furan in the presence of methanol and a base may yield the target compound, though this route remains speculative without direct experimental evidence.
Oxidative Ring-Opening and Functionalization
TS-1 Catalyzed Oxidation of Furan
The oxidative ring-opening of furan to 1,4-butenedial using hydrogen peroxide and a titanium silicalite-1 (TS-1) catalyst offers a pathway to functionalized intermediates. In this process, furan undergoes epoxidation followed by ring cleavage, yielding a dialdehyde. Subsequent Michael addition with nitromethane and sodium borohydride reduction generates 2-nitromethyl-1,4-butanediol, which can be cyclized to 3-nitromethyltetrahydrofuran. Replacing nitromethane with methoxymethylating agents (e.g., methyl chloromethyl ether) could theoretically produce this compound, though steric and electronic factors may limit efficiency.
Proline-Mediated Aldol Condensation
Acid-Catalyzed Etherification of Hydroxymethylfuran
Heteropolyacid Catalysts
Heteropolyacids (HPAs) like H₄SiW₁₂O₄₀ have been employed for the etherification of hydroxymethylfurans. A study by Li et al. reported 85% yield of 5-ethoxymethylfurfural from HMF using H₄SiW₁₂O₄₀/MCM-41 at 80°C. Applying similar conditions to 3-hydroxymethylfuran with methanol could yield this compound. Challenges include the limited availability of 3-hydroxymethylfuran, which currently requires multi-step synthesis from glucose or fructose.
Resin-Catalyzed Reactions
Acidic ion-exchange resins (e.g., Amberlyst-15) facilitate etherification in low-boiling solvents. Zhang et al. achieved 92% conversion of fructose to 5-methoxymethylfurfural in dimethyl sulfoxide (DMSO) using Amberlyst-15. Adapting this method to 3-hydroxymethylfuran derivatives would require precursor synthesis via selective hydroxylation of furan, a process complicated by the inherent reactivity of the furan ring.
Comparative Analysis of Synthetic Methods
*Reported for analogous compounds (BMMF or 5-ethoxymethylfurfural). †Theoretical yield based on mechanistic analogy.
Q & A
Basic: What are the common synthetic routes for 3-(Methoxymethyl)furan, and how do reaction conditions influence yield?
This compound can be synthesized via etherification of hydroxymethylfuran precursors with methanol, catalyzed by acidic systems like Amberlyst-15 or ZSM-5 zeolites. Reaction conditions such as temperature (moderate, 50–80°C), solvent polarity, and catalyst loading significantly impact yield and selectivity. For example, hierarchical porous ZSM-5 catalysts enhance diffusion rates, improving yields up to 95% compared to traditional methods . Alternative routes involve functionalization of furan rings using methoxymethyl halides under nucleophilic substitution conditions, though this requires inert atmospheres to prevent side reactions .
Advanced: How can discrepancies in toxicity data for this compound derivatives be addressed in risk assessment?
Toxicity data for furan derivatives often rely on surrogate compounds (e.g., furan itself) due to limited studies on this compound. For instance, hepatic carcinogenicity in rodents at 4 mg/kg/day (furan) is extrapolated to derive exposure limits, but this may not account for structural differences in methoxymethyl-substituted analogs . To resolve contradictions, researchers should:
- Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) to compare mutagenic potential.
- Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic variations between furan and its derivatives.
- Validate findings with species-specific toxicity studies, prioritizing hepatic and renal endpoints .
Basic: What analytical methods are recommended for characterizing this compound purity and structure?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify methoxymethyl substituents (δ ~3.3 ppm for OCH) and furan ring protons (δ 6.2–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–280 nm) assess purity (>98%) and separate isomers .
- GC/MS : Quantifies trace impurities and confirms molecular weight (e.g., m/z 140 for CHO) .
Advanced: What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?
The methoxymethyl group at the 3-position electronically activates the furan ring by donating electron density via resonance, enhancing its diene character. This facilitates regioselective [4+2] cycloadditions with dienophiles like maleimides. Computational studies (DFT) suggest a lower activation energy (ΔG‡ ~15 kcal/mol) compared to unsubstituted furans, favoring endo transition states . Experimental validation using kinetic profiling under varying temperatures (25–60°C) and solvent polarities (e.g., hexafluoropropanol) can optimize reaction rates .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or closed systems to avoid inhalation; install emergency showers/eyewash stations .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation; store away from ignition sources .
Advanced: How do solvent polarity and substituent effects influence the photophysical properties of this compound derivatives?
Solvent polarity alters excited-state intramolecular proton transfer (ESIPT) in methoxymethyl-furan hybrids. In polar solvents (e.g., acetonitrile), stabilization of the keto tautomer shifts emission wavelengths bathochromically (~50 nm). Substituents like electron-withdrawing groups (e.g., carbonyls) further modulate fluorescence quantum yields (Φ = 0.1–0.4) via conjugation effects. Time-resolved spectroscopy (fs-TA) can map excited-state dynamics .
Basic: How can researchers validate the absence of genotoxicity in this compound?
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to detect frameshift/base-pair mutations .
- Comet Assay : Assess DNA damage in mammalian cell lines (e.g., HepG2) exposed to 0.1–10 μM concentrations .
- Compare results to structurally similar compounds (e.g., 2,5-Bis(methoxymethyl)furan) with established profiles .
Advanced: What strategies resolve structural ambiguities in crystallographic studies of this compound analogs?
Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond-length discrepancies (e.g., C-O vs. C-C distances). For disordered methoxymethyl groups, refine occupancy factors using SHELXL and validate with Hirshfeld surface analysis. Case study: 3-(4-Methoxyphenyl)furan derivatives showed mean C–C bond precision of 0.004 Å (R-factor = 0.074) .
Basic: What are the key challenges in scaling up this compound synthesis for research applications?
- Catalyst Deactivation : Acidic resins (e.g., Amberlyst-15) lose activity after 3–5 cycles; regenerate via HCl washing .
- Byproduct Formation : Minimize dimerization/polymerization using low temperatures (<60°C) and radical inhibitors (e.g., BHT) .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product (>95%) .
Advanced: How does the methoxymethyl group affect the metabolic stability of this compound in biological systems?
The methoxymethyl moiety reduces Phase I metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to steric hindrance. In vitro microsomal assays show a half-life (t) of >120 min vs. 30 min for unsubstituted furan. LC-MS/MS identifies primary metabolites (e.g., demethylated hydroxymethylfuran) for pathway mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
